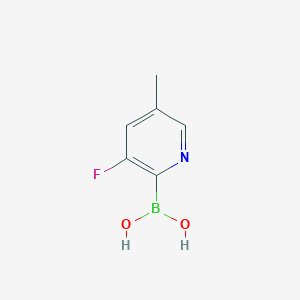

(3-Fluoro-5-methylpyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(3-fluoro-5-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLZJFLHGOHSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=N1)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

This method involves sequential halogenation and boron group introduction. A representative route starts with 3-fluoro-5-methylpyridine, which undergoes halogenation at the 2-position using iodine or bromine. Subsequent halogen-metal exchange with organometallic reagents (e.g., n-BuLi or Grignard reagents) generates a reactive intermediate, which is quenched with a boron source (e.g., triisopropyl borate).

Key Steps :

-

Halogenation :

-

Borylation :

Directed Ortho-Metalation (DoM)

Mechanism and Optimization

DoM leverages directing groups (e.g., fluorine) to facilitate regioselective lithiation. For (3-fluoro-5-methylpyridin-2-yl)boronic acid, the fluorine atom directs lithiation to the adjacent position, followed by borylation.

Typical Protocol :

-

Substrate : 3-Fluoro-5-methylpyridine

-

Base : LDA or s-BuLi (1.5 equiv)

-

Boronate Ester : Trimethyl borate or B₂Pin₂

-

Conditions : -78°C, THF, 4–6 h

Challenges :

-

Competing side reactions (e.g., protodeboronation).

-

Sensitivity to moisture and oxygen, necessitating strict inert conditions.

Palladium-Catalyzed Miyaura Borylation

Catalytic System and Substrate Scope

This method employs Pd catalysts to couple halopyridines with diboron reagents. For example:

Reaction Setup :

-

Substrate : 2-Chloro-3-fluoro-5-methylpyridine

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane, 100°C, 12 h

Advantages :

-

Tolerates electron-deficient pyridines.

-

Scalable to industrial production via continuous flow systems.

Iridium-Catalyzed C–H Borylation

Direct Functionalization

Recent advances in C–H activation enable direct borylation without pre-functionalization. For example:

Protocol :

-

Substrate : 3-Fluoro-5-methylpyridine

-

Catalyst : [Ir(OMe)(COD)]₂ (2 mol%)

-

Ligand : 4,4′-di-tert-butylbipyridine (dtbbpy, 4 mol%)

-

Boron Source : Pinacolborane (HBpin, 1.5 equiv)

-

Conditions : 80°C, 24 h, anhydrous toluene

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Metal Exchange | 76–82 | High | High regioselectivity | Sensitive to moisture/O₂ |

| Directed Ortho-Metalation | 70–75 | Moderate | No pre-halogenation needed | Limited to directed substrates |

| Miyaura Borylation | 85–90 | Industrial | Broad substrate scope | Requires Pd catalysts |

| C–H Borylation | 65–70 | Low | Step-economic, no pre-functionalization | Moderate yields, selectivity challenges |

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols using a copper catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Chan-Lam Coupling: Amines or ethers.

Oxidation: Alcohols or ketones.

Scientific Research Applications

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylpyridin-2-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can act as reversible covalent inhibitors by forming complexes with active site residues of enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Pyridine-Based Boronic Acids

Pyridine-containing boronic acids are prominent in medicinal chemistry due to their balanced lipophilicity and hydrogen-bonding capabilities. Key comparisons include:

*The fluorine atom’s electron-withdrawing effect may lower the boronic acid’s pKa compared to non-fluorinated analogs, favoring diol complexation at physiological pH .

Key Findings :

- Substituent Position : Meta-substituted pyridinyl boronic acids (e.g., 6-chloro-5-methylpyridin-3-yl) exhibit stronger enzyme inhibition than ortho-substituted analogs, likely due to optimized steric and electronic interactions with active sites .

Phenylboronic Acids

Phenylboronic acids are simpler aromatic analogs with distinct applications:

Key Findings :

- Pyridinyl vs. Phenyl: Pyridinyl boronic acids generally exhibit higher solubility in aqueous media and stronger interactions with enzymes like β-lactamases due to the nitrogen’s hydrogen-bonding capacity .

- Electron-Donating Groups : Methoxy groups increase pKa (e.g., 4-methoxybenzeneboronic acid: pKa ~9.7), reducing diol-binding efficiency at neutral pH compared to fluorine-substituted analogs .

Borinic Acids

Borinic acids (R₂BOH) represent a distinct class with unique properties:

| Compound Name | Structure | Key Properties/Applications | Reference |

|---|---|---|---|

| Diphenylborinic acid | (C₆H₅)₂BOH | High affinity for catechol (Kₐ ~10³ M⁻¹) | |

| Alkyldiborinic acids | R₁R₂BOH | Catalysis and diol recognition |

Key Findings :

- Affinity Differences : Borinic acids exhibit ~10× higher association constants for diols (e.g., catechol) than boronic acids, attributed to reduced steric hindrance and optimized Lewis acidity .

- Therapeutic Potential: While this compound is tailored for enzyme inhibition, borinic acids are emerging in catalysis and diagnostics .

Biological Activity

(3-Fluoro-5-methylpyridin-2-yl)boronic acid is an organoboron compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₇BFNO₂ and features a boronic acid group attached to a pyridine ring. The specific substitution pattern, with a fluorine atom at the 3-position and a methyl group at the 5-position, imparts unique electronic and steric properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an enzyme inhibitor, particularly targeting proteases and kinases involved in various cellular processes. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It binds to the active sites of enzymes, blocking their activity.

- Formation of Covalent Bonds : The boronic acid group interacts with hydroxyl groups on serine residues in enzymes, leading to inhibition.

Medicinal Chemistry

This compound has been explored for its potential in drug development due to its ability to inhibit specific enzymes involved in disease pathways. Some key findings include:

- Inhibition of Kinases : Studies have shown that this compound can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in various diseases, including cancer and Alzheimer's disease .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects on various cancer cell lines, making it a candidate for further exploration in oncology .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2-Fluoro-5-methylpyridin-3-yl)boronic acid | Moderate GSK-3 inhibition | Similar binding interactions |

| 4-Methoxyphenylboronic acid | Anticancer properties | Enzyme inhibition via covalent bonding |

| 2-Fluoro-3-methylpyridine-5-boronic acid | Antiviral activity | Inhibition of viral proteases |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluoro-5-methylpyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-5-fluoro-2-methylpyridine) react with bis(pinacolato)diboron under Suzuki-Miyaura conditions. Key parameters include:

-

Solvents : Tetrahydrofuran (THF) or dioxane at reflux (~80–100°C) .

-

Bases : Potassium carbonate or sodium hydroxide to facilitate transmetallation .

-

Yields : Typically range from 60–85%, depending on halogen reactivity and steric hindrance .

Reaction Component Example Impact on Yield Catalyst Pd(dppf)Cl₂ Higher selectivity for aryl-B Solvent THF Optimal for Pd stability Base K₂CO₃ Balances reactivity and pH

Q. How is this compound characterized for purity and structural confirmation?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms substitution pattern on the pyridine ring and boronic acid presence (δ ~7–8 ppm for aromatic protons; δ ~30 ppm for boron in ¹¹B NMR) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 170.05) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What solvents and storage conditions ensure stability of this boronic acid?

- Stability : The compound is hygroscopic and prone to protodeboronation under acidic or aqueous conditions.

- Recommended Solvents : Dry THF, dimethylformamide (DMF), or dichloromethane for reactions .

- Storage : –20°C under inert gas (argon/nitrogen) with desiccants .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered substrates using this boronic acid?

- Challenges : Steric hindrance from the 3-fluoro and 5-methyl groups reduces coupling efficiency with bulky aryl halides.

- Optimization Strategies :

- Catalyst Screening : Bulky ligands (e.g., SPhos) improve turnover in congested systems .

- Microwave Assistance : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >70% .

- Additives : Silver oxide (Ag₂O) enhances electrophilicity of aryl halides .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the pyridine ring?

- Electronic Effects : The fluorine atom at position 3 acts as an electron-withdrawing group, directing nucleophilic attack to position 4 or 6 via resonance stabilization .

- Computational Support : Density functional theory (DFT) calculations show lower activation energy for substitution at the para position relative to the meta-fluorine .

Q. How does this boronic acid interact with glycoproteins or enzymes in biological systems?

- Mechanism : The boronic acid group forms reversible esters with diols (e.g., serine proteases or glycosylated proteins) .

- Case Study : In glucose-sensing applications, similar boronic acids bind to vicinal diols on glycoproteins, altering electrochemical signals in polymer-based sensors .

Q. What computational methods predict the compound’s reactivity in diverse reaction environments?

- Tools :

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid stability .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for cross-coupling reactions: How to reconcile these?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.